MHP

説明

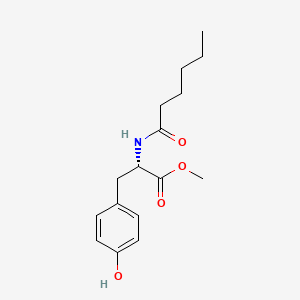

Structure

3D Structure

特性

IUPAC Name |

methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTVWZMJUZJPBU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149265 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104874-94-3 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLTYROSINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the role of MHPG in norepinephrine metabolism?

An In-depth Technical Guide to the Role of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in Norepinephrine Metabolism For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (NE), a catecholamine, is a critical neurotransmitter and hormone that mediates a wide array of physiological processes, including the stress response, attention, and cardiovascular function.[1] The precise regulation of norepinephrine levels is paramount for homeostasis, and its dysregulation is implicated in numerous pathological conditions. The metabolic fate of norepinephrine is a key aspect of its regulatory control. 3-methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine, particularly within the central nervous system (CNS).[2][3][4] Consequently, the quantification of MHPG in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) serves as a vital index of central and peripheral noradrenergic activity.[3][5] This guide provides a comprehensive overview of the role of MHPG in norepinephrine metabolism, its utility as a biomarker, and the methodologies employed for its measurement.

Biochemical Pathway of Norepinephrine Metabolism to MHPG

The metabolic degradation of norepinephrine is a multi-enzyme process primarily involving Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[6] Norepinephrine metabolism to MHPG can proceed via two principal routes, both culminating in the formation of MHPG.

-

MAO-initiated Pathway: Norepinephrine first undergoes oxidative deamination by MAO, primarily MAO-A, within the neuron to form an unstable aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is rapidly reduced by aldehyde reductase to 3,4-dihydroxyphenylglycol (DHPG). DHPG can then be released from the neuron and subsequently O-methylated by COMT in extraneuronal tissues to form MHPG.[7] This is considered the major pathway of norepinephrine metabolism.[7]

-

COMT-initiated Pathway: Alternatively, norepinephrine released into the synaptic cleft can be acted upon by COMT extraneuronally to form normetanephrine. Normetanephrine is then taken up by cells and deaminated by MAO to form 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL), which is then reduced by aldehyde reductase to MHPG.[7]

MHPG can be further metabolized, primarily in the liver, by alcohol and aldehyde dehydrogenases to vanillylmandelic acid (VMA), another major norepinephrine metabolite found in urine.[6][7] In some species, a significant portion of MHPG is also conjugated to a sulfate group, forming MHPG sulfate, which is then excreted.[8]

MHPG as a Biomarker of Noradrenergic Activity

Given that MHPG is the primary CNS metabolite of norepinephrine and readily crosses the blood-brain barrier, its levels in CSF, plasma, and urine are frequently used as a proxy for central noradrenergic turnover.[3] This has significant applications in neuropsychiatric and neurodegenerative disease research.

-

Psychiatric Disorders: MHPG has been extensively studied in mood disorders. In Bipolar Disorder I (BDI), plasma MHPG levels have been shown to correlate positively with the severity of manic symptoms and negatively with depressive symptoms, suggesting it may serve as a state biomarker for the switch process in BDI.[2][4]

-

Neurodegenerative Diseases: Altered MHPG levels have been observed in several neurodegenerative conditions. A meta-analysis revealed that CSF MHPG levels are significantly increased in patients with Alzheimer's disease, potentially reflecting a compensatory hyperactivation of remaining noradrenergic neurons.[9] Conversely, patients with Parkinson's disease exhibit significant reductions in CSF MHPG, consistent with the known degeneration of noradrenergic neurons in the locus coeruleus.[9]

-

Autonomic Nervous System Function: Plasma MHPG levels also reflect peripheral sympathetic nervous system activity. For instance, patients with cardiac failure, a state of sympathetic activation, have elevated plasma MHPG, while those with pure autonomic failure (sympathetic denervation) show markedly reduced levels.[10]

The ratio of MHPG to norepinephrine (MHPG/NE) is often calculated to provide an index of noradrenergic catabolic turnover.[11]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating MHPG levels in various conditions.

Table 1: MHPG in Bipolar Disorder I

| Clinical State | Correlation with Plasma MHPG | Study Population | Correlation Coefficient (ρ) | Reference |

|---|---|---|---|---|

| Mania (YMRS Score) | Positive | Case 1 (n=72) | 0.429 | [2] |

| Case 2 (n=183) | 0.488 | [2] | ||

| Pooled (n=48) | 0.33 | [4] | ||

| Depression (MADRS Score) | Negative | Case 1 (n=72) | -0.542 | [2] |

| Case 2 (n=183) | -0.465 | [2] |

YMRS: Young Mania Rating Scale; MADRS: Montgomery–Åsberg Depression Rating Scale

Table 2: MHPG in Autonomic Dysfunction

| Condition | Sympathetic State | Mean Arterial Plasma MHPG (% of Healthy Controls) | Reference |

|---|---|---|---|

| Cardiac Failure | Activation | 180% | [10] |

| Pure Autonomic Failure | Denervation | 40% |[10] |

Table 3: MHPG in Neurodegenerative Diseases

| Disease | Biological Fluid | MHPG Level Change vs. Controls | Reference |

|---|---|---|---|

| Alzheimer's Disease | CSF | Significantly Increased | [9] |

| Parkinson's Disease | CSF | Significantly Reduced |[9] |

Experimental Protocols for MHPG Measurement

Accurate quantification of MHPG is crucial for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) with electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.

Protocol 1: MHPG Analysis in Human Plasma via HPLC with Electrochemical Detection

This method is highly sensitive for determining MHPG concentrations in plasma.[2][12]

1. Sample Collection and Preparation:

-

Collect whole blood via venipuncture into collection tubes containing EDTA as an anticoagulant.[2]

-

Immediately cool the tubes to 4°C.

-

Centrifuge the samples at 2,000 x g for 20 minutes to separate the plasma.[2]

-

Store the resulting plasma supernatant at -80°C until analysis.[2]

-

Prior to injection, perform a protein precipitation step followed by solid-phase extraction to isolate MHPG from the plasma matrix.[12] The extraction yield is reported to be >97%.[12]

2. HPLC System and Conditions:

-

Column: Varian reversed-phase C8 column (250 mm × 4.6 mm i.d.; 5 µm particles).[12]

-

Mobile Phase: An aqueous solution of citric acid, 1-octanesulfonic acid, and EDTA, with methanol as an organic modifier.[12]

-

Detection: Coulometric electrochemical detection for maximum sensitivity.[12]

3. Quantification:

-

Generate a standard curve using known concentrations of MHPG. Linearity is typically observed in the 0.5–25 ng/mL range.[12]

-

The limit of detection (LOD) can be as low as 0.2 ng/mL, with a limit of quantitation (LOQ) of 0.5 ng/mL.[12]

Protocol 2: MHPG Sulfate Analysis in Human Urine via LC-MS/MS

This method is robust for measuring the sulfate conjugate of MHPG in urine samples.[8]

1. Sample Preparation:

-

To 50 µL of urine, add a known amount of a deuterium-labeled MHPG sulfate analogue to serve as an internal standard.

-

Dilute the sample with 1 mL of ammonium formate buffer.

-

Centrifuge the sample to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS System and Conditions:

-

Injection Volume: 10 µL.

-

Ionization: Electrospray ionization (ESI).

-

Detection: Tandem mass spectrometry (MS/MS), monitoring specific precursor-to-product ion transitions for both MHPG sulfate and the deuterated internal standard.

3. Quantification:

-

Generate standard curves by spiking sulfatase-treated urine with known amounts of MHPG sulfate, typically ranging from 50 to 10,000 ng/mL.[8]

-

Calculate the concentration of MHPG sulfate in the unknown samples based on the ratio of the analyte peak area to the internal standard peak area against the standard curve.

-

The method demonstrates high precision (coefficient of variation 1.9-9.7%) and accuracy (97-103% of expected values).[8]

Conclusion

MHPG is a cornerstone metabolite in the study of norepinephrine physiology and pathophysiology. Its formation via the concerted action of MAO and COMT represents the primary catabolic fate of norepinephrine, especially in the brain. As a biomarker, MHPG provides a valuable, albeit indirect, window into the activity of the noradrenergic system. Its measurement in accessible biological fluids has advanced our understanding of mood disorders, neurodegenerative diseases, and autonomic function. The continued application of precise and sensitive analytical techniques, such as HPLC-ED and LC-MS/MS, will ensure that MHPG remains a crucial tool for researchers, scientists, and drug development professionals investigating the complex role of norepinephrine in health and disease.

References

- 1. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]

- 5. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

- 10. Regional origins of 3-methoxy-4-hydroxyphenylglycol in plasma: effects of chronic sympathetic nervous activation and denervation, and acute reflex sympathetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

MHPG: A Technical Guide to its Role as a Biomarker in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-4-hydroxyphenylglycol (MHPG), a primary metabolite of norepinephrine (NE) in the central nervous system (CNS), has emerged as a significant biomarker in the study and treatment of various CNS disorders. Alterations in norepinephrine signaling are implicated in the pathophysiology of numerous psychiatric and neurodegenerative diseases. Consequently, quantifying MHPG in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine provides a valuable window into central noradrenergic activity. This technical guide offers an in-depth exploration of MHPG as a biomarker, summarizing key quantitative data, detailing experimental protocols for its measurement, and visualizing the underlying biochemical pathways and analytical workflows. This information is intended to support researchers, scientists, and drug development professionals in leveraging MHPG as a tool for diagnostics, patient stratification, and monitoring therapeutic interventions.

MHPG in Central Nervous System Disorders: Quantitative Data Summary

The concentration of MHPG has been shown to vary across different CNS disorders, reflecting underlying alterations in norepinephrine metabolism. The following tables summarize quantitative findings from various studies, providing a comparative overview of MHPG levels in different patient populations versus healthy controls.

| Disorder | Sample Type | Patient Group | MHPG Concentration (Mean ± SD/SEM) | Control Group MHPG Concentration (Mean ± SD/SEM) | Key Findings & Correlations | Reference |

| Depressive Disorders | Plasma | Depressed Patients (Melancholic) | Significantly higher than non-melancholic and controls | 43 Normal Controls (data not explicitly provided) | Plasma MHPG levels were significantly higher in patients with melancholia. Anxiety symptoms also correlated significantly with plasma MHPG levels. | [1] |

| Plasma | Depressed Patients | No significant difference from controls | 25 Healthy Controls (data not explicitly provided) | While mean levels were not different, the variance of plasma MHPG was greater in depressed patients. | [2] | |

| Urine | Depressive Spectrum Disease | 1655 ± 90 µ g/day | Non-Depressive Spectrum Disease: 1965 ± 174 µ g/day | Patients with depressive spectrum disease had significantly lower urinary MHPG levels. | [3] | |

| Urine | Bipolar Depressed | Significantly lower than unipolar depressed and controls | Normal Controls (data not explicitly provided) | Bipolar patients, particularly males, excreted significantly less MHPG than unipolar patients and controls. | [4] |

| Disorder | Sample Type | Patient Group | MHPG Concentration (Mean ± SD) | Key Findings & Correlations | Reference |

| Bipolar Disorder | Plasma | Manic Patients | Significantly higher than controls | Age- and sex-matched normal controls (n=22, data not explicitly provided) | Plasma MHPG correlated with the severity of manic symptoms. |

| Plasma | Bipolar Disorder (Case 1) | 8.0 ± 2.3 ng/mL | N/A (longitudinal study) | Significant positive correlation with Young Mania Rating Scale (YMRS) scores (ρ=0.429) and negative correlation with Montgomery-Åsberg Depression Rating Scale (MADRS) scores (ρ=−0.542). | |

| Plasma | Bipolar Disorder (Case 2) | 8.1 ± 2.7 ng/mL | N/A (longitudinal study) | Significant positive correlation with YMRS scores (ρ=0.488) and negative correlation with MADRS scores (ρ=−0.465). |

| Disorder | Sample Type | Patient Group | MHPG Concentration | Control Group MHPG Concentration | Key Findings | Reference | |---|---|---|---|---|---| | Alzheimer's Disease | CSF | Alzheimer's Disease | Increased | Healthy Controls | A meta-analysis found a significant, albeit small, increase in CSF MHPG in Alzheimer's disease patients compared to controls. | [No specific quantitative data in provided search results] | | Parkinson's Disease | CSF | Parkinson's Disease | Decreased | Healthy Controls | CSF MHPG levels were found to be decreased in patients with Parkinson's disease. | | | | CSF | Parkinson's Disease with Major Depression | Decreased | Parkinson's Disease without Depression | Patients with Parkinson's disease and comorbid major depression had lower CSF MHPG levels. |[5] | | | CSF | Multiple System Atrophy (MSA) | Decreased | Healthy Controls | CSF MHPG levels were decreased in patients with MSA. | | | | CSF | Pure Autonomic Failure (PAF) | Decreased | Healthy Controls | CSF MHPG levels were decreased in patients with PAF. |[6] |

Signaling Pathways and Experimental Workflows

To understand the significance of MHPG as a biomarker, it is crucial to visualize its place within the broader context of norepinephrine metabolism and the analytical methods used for its quantification.

Norepinephrine Metabolism and MHPG Formation

Norepinephrine is synthesized from the amino acid tyrosine and, upon release into the synaptic cleft, is primarily cleared through reuptake or enzymatic degradation. The formation of MHPG is a key step in this degradation pathway, involving the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[7][8]

Experimental Workflow for MHPG Measurement

The quantification of MHPG in biological samples typically involves sample preparation followed by analysis using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Experimental Protocols

MHPG Measurement in Human Plasma by HPLC-ED

This protocol provides a detailed methodology for the determination of MHPG in human plasma using HPLC with electrochemical detection, based on established methods.[9][10]

1. Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

2. Protein Precipitation:

-

To 1 mL of plasma, add an equal volume of ice-cold 0.4 M perchloric acid.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for further processing.

3. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 1 mL of deionized water to remove interfering substances.

-

Elute MHPG with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC-ED Analysis:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A solution of 0.1 M sodium acetate, 0.02 M citric acid, 0.4 mM sodium octyl sulfate, and 0.2 mM EDTA in deionized water, with 4.5% methanol. The pH should be adjusted to approximately 3.5.[11]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 20 - 50 µL.

-

Electrochemical Detector: Set the potential to +0.75 V to +0.85 V.

-

Quantification: Generate a standard curve using known concentrations of MHPG. The concentration of MHPG in the samples is determined by comparing their peak areas to the standard curve.

MHPG Measurement in CSF by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of MHPG in cerebrospinal fluid using LC-MS/MS.[12][13]

1. Sample Collection and Preparation:

-

Collect CSF via lumbar puncture into polypropylene tubes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Store the supernatant at -80°C until analysis.

2. Sample Pre-treatment:

-

To 100 µL of CSF, add an internal standard (e.g., deuterated MHPG).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer. A C18 column suitable for polar compounds is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute MHPG, followed by a wash and re-equilibration step.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for MHPG and its internal standard. For MHPG, a common transition is m/z 185 -> 167.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of MHPG in the CSF samples is then calculated from this curve.

MHPG as a Therapeutic Target in Drug Development

The involvement of the noradrenergic system in the pathophysiology of various CNS disorders makes it a prime target for therapeutic intervention. MHPG levels can serve as a valuable pharmacodynamic biomarker in clinical trials to assess the target engagement of novel drugs.

-

Assessing Drug Efficacy: Changes in MHPG levels following drug administration can provide an early indication of a compound's biological activity and its ability to modulate noradrenergic signaling.

-

Patient Stratification: Baseline MHPG levels may help to identify patient subpopulations who are more likely to respond to a particular noradrenergic-targeting therapy.

-

Dose-Response Relationship: Measuring MHPG at different dose levels can aid in establishing a dose-response relationship and optimizing the therapeutic window.

Conclusion

MHPG is a well-established and valuable biomarker for assessing central noradrenergic activity in the context of CNS disorders. Its measurement in accessible biological fluids provides crucial insights into the pathophysiology of diseases such as depression, bipolar disorder, Alzheimer's disease, and Parkinson's disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to reliably quantify MHPG, while the summarized quantitative data and pathway visualizations provide a comprehensive overview of its clinical and biological relevance. As the field of neuroscience continues to advance, the utility of MHPG as a diagnostic, prognostic, and pharmacodynamic biomarker is poised to expand, further aiding in the development of novel and effective treatments for a range of debilitating CNS disorders.

References

- 1. Plasma MHPG in depressive disorders and relationship to the dexamethasone suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indices of noradrenergic output in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low levels of MHPG in depressive spectrum patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary MHPG in subgroups of depressed patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential abnormalities of cerebrospinal fluid dopaminergic vs. noradrenergic indices in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of 3-methoxy-4-hydroxyphenylglycol in human plasma with high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Significance of 3-Methoxy-4-Hydroxyphenylglycol (MHPG) Levels in Cerebrospinal Fluid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the role of 3-methoxy-4-hydroxyphenylglycol (MHPG) in cerebrospinal fluid (CSF) as a biomarker in neurological and psychiatric disorders. It includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key pathways and workflows.

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of the neurotransmitter norepinephrine (NE) in the central nervous system (CNS). As such, its concentration in the cerebrospinal fluid (CSF) is considered a valuable indicator of central noradrenergic activity.[1] Alterations in norepinephrine signaling have been implicated in the pathophysiology of a wide range of neurological and psychiatric conditions. Consequently, the measurement of CSF MHPG has emerged as a critical tool in clinical and research settings to understand disease mechanisms, identify potential biomarkers for diagnosis and prognosis, and to monitor the therapeutic response to pharmacological interventions.

This technical guide provides an in-depth exploration of the significance of CSF MHPG levels, with a focus on its application in Alzheimer's disease, dementia with Lewy bodies, Parkinson's disease, bipolar disorder, and schizophrenia. It also offers detailed methodologies for the accurate quantification of MHPG in CSF samples.

Norepinephrine Metabolism and the Role of MHPG

Norepinephrine is synthesized from the amino acid tyrosine and is metabolized into various compounds, with MHPG being a primary endpoint in the brain. The metabolic pathway is crucial for understanding the dynamics of noradrenergic signaling and the interpretation of MHPG levels.

Norepinephrine Signaling Pathway

The following diagram illustrates the key steps in the synthesis and metabolism of norepinephrine, highlighting the formation of MHPG.

References

The Synthesis and Degradation of MHPG in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine (NE) in the central nervous system. As such, its concentration and turnover in the brain are widely regarded as critical indicators of central noradrenergic activity. Fluctuations in MHPG levels have been implicated in a range of neurological and psychiatric disorders, making its metabolic pathways a key area of investigation for understanding disease pathophysiology and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis and degradation of MHPG in the brain, including detailed enzymatic pathways, quantitative data, and experimental protocols for its measurement and the characterization of related enzyme activities.

MHPG Synthesis Pathways

The synthesis of MHPG from norepinephrine in the brain is not a single, linear pathway but rather a metabolic cascade involving two primary enzymatic routes that converge. The two principal enzymes initiating this process are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

Route 1: Initiated by Monoamine Oxidase (MAO)

-

Oxidative Deamination of Norepinephrine: Norepinephrine is first metabolized by Monoamine Oxidase (MAO), an enzyme located on the outer mitochondrial membrane. This reaction removes the amine group from norepinephrine, producing an unstable intermediate aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).

-

Reduction to DHPG: DOPEGAL is then rapidly reduced by Aldehyde Reductase (AR) or Aldo-Keto Reductase (AKR) to form 3,4-dihydroxyphenylglycol (DHPG), also known as DOPEG.

-

O-Methylation to MHPG: Finally, DHPG is O-methylated by Catechol-O-Methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the catechol ring, yielding MHPG.

Route 2: Initiated by Catechol-O-Methyltransferase (COMT)

-

O-Methylation of Norepinephrine: Alternatively, norepinephrine can first be O-methylated by COMT to form normetanephrine.

-

Oxidative Deamination to an Aldehyde Intermediate: Normetanephrine is then deaminated by MAO to produce the aldehyde intermediate, 3-methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde).

-

Reduction to MHPG: This aldehyde is subsequently reduced by Aldehyde Reductase (AR) or Aldo-Keto Reductase (AKR) to form MHPG.

The following diagram illustrates the two convergent pathways for MHPG synthesis from norepinephrine.

MHPG Degradation Pathway

The primary route for the degradation of MHPG in the brain and periphery leads to the formation of vanillylmandelic acid (VMA), which is then excreted. This process involves a two-step oxidation.

-

Oxidation to an Aldehyde Intermediate: MHPG is first oxidized by Alcohol Dehydrogenase (ADH) to form 3-methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde).

-

Oxidation to VMA: MHPG-aldehyde is then further oxidized by Aldehyde Dehydrogenase (ALDH) to produce vanillylmandelic acid (VMA).

The following diagram illustrates the degradation pathway of MHPG to VMA.

Quantitative Data: Enzyme Kinetics

The following tables summarize available kinetic data for the key enzymes involved in MHPG synthesis and degradation in the brain. It is important to note that kinetic parameters can vary significantly based on the specific enzyme isoform, substrate, and experimental conditions. Data for some enzymes with their direct substrates in the MHPG pathway within brain tissue are limited.

Table 1: Kinetic Parameters for Enzymes in MHPG Synthesis

| Enzyme | Substrate | Brain Region | Km | Vmax | Reference |

| Monoamine Oxidase A (MAO-A) | Norepinephrine | Porcine Microvessels | 0.25 ± 0.05 mM | 1.35 ± 0.11 n.atoms O₂/min/mg protein | [1] |

| Serotonin (for comparison) | Human Brain | 2-4 fold smaller than NE | 2-5 fold higher than NE | [2] | |

| Catechol-O-Methyltransferase (COMT) | Norepinephrine | Rat Brain | ~12 µM (Solubilized MB-COMT) | - | |

| Dopamine (for comparison) | Human Brain | - | - | [3] |

Table 2: Kinetic Parameters for Enzymes in MHPG Degradation

| Enzyme | Substrate | Brain Region/Source | Km | Vmax | Reference |

| Alcohol Dehydrogenase (ADH) | Ethanol (for comparison) | Yeast | 21.5 mM | 0.426 (Absorbance units) | [4][5] |

| Aldehyde Dehydrogenase (ALDH) | Acetaldehyde (for comparison) | Rat Brain Stem | Decreased with ethanol treatment | - | [6] |

| Pyridine-3-aldehyde | Ox Brain (low-Km) | - | - | [7] |

Experimental Protocols

Protocol 1: Measurement of MHPG in Brain Tissue by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol outlines a standard method for the quantification of MHPG from brain tissue samples.

1. Materials and Reagents:

-

Brain tissue sample

-

Perchloric acid (PCA), 0.1 M

-

Mobile phase (e.g., 0.1 M sodium acetate, 0.2 M citric acid, 0.2 mM EDTA, 0.4 mM sodium octylsulfate in 4.5% methanol)

-

MHPG standard solution

-

Internal standard (e.g., iso-MHPG)

-

Homogenizer

-

Centrifuge (refrigerated)

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

2. Sample Preparation:

-

Dissect and weigh the brain region of interest on a cold plate.

-

Homogenize the tissue in a known volume of ice-cold 0.1 M PCA (e.g., 10 volumes).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the deproteinized brain extract.

-

Filter the supernatant through a 0.22 µm syringe filter.

3. HPLC-ECD Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample onto the column.

-

Set the electrochemical detector to an appropriate potential for the oxidation of MHPG (e.g., +0.7 to +0.8 V).

-

Run the chromatogram and record the retention time and peak area for MHPG and the internal standard.

4. Quantification:

-

Prepare a standard curve by injecting known concentrations of MHPG standard.

-

Calculate the concentration of MHPG in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

-

Express the MHPG concentration as ng/mg of tissue or a similar unit.

Protocol 2: Assay of Monoamine Oxidase (MAO) Activity in Brain Homogenates

This protocol is based on commercially available fluorometric or colorimetric assay kits.

1. Materials and Reagents:

-

Brain tissue homogenate (prepared in assay buffer)

-

MAO Assay Buffer

-

MAO Substrate (e.g., a substrate that produces a fluorescent or colored product upon oxidation)

-

MAO-A and MAO-B specific inhibitors (e.g., clorgyline and selegiline)

-

MAO Positive Control

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Microplate reader

2. Assay Procedure:

-

Prepare brain tissue homogenate in the provided MAO Assay Buffer.

-

To differentiate between MAO-A and MAO-B activity, prepare parallel reactions:

-

Total MAO activity: Sample + Substrate

-

MAO-A activity: Sample + MAO-B inhibitor + Substrate

-

MAO-B activity: Sample + MAO-A inhibitor + Substrate

-

-

Add the appropriate components to the wells of the microplate.

-

Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 450 nm) at multiple time points (kinetic assay).

3. Data Analysis:

-

Calculate the rate of change in fluorescence or absorbance over time.

-

Subtract the background reading (a well with no enzyme).

-

Use a standard curve (e.g., H₂O₂ or a product standard) to convert the rate to enzymatic activity (e.g., in mU/mg of protein).

-

MAO-A activity = (Rate with MAO-B inhibitor) - (Background rate).

-

MAO-B activity = (Rate with MAO-A inhibitor) - (Background rate).

Protocol 3: Assay of Catechol-O-Methyltransferase (COMT) Activity in Brain Homogenates

This protocol is based on measuring the formation of a methylated product.

1. Materials and Reagents:

-

Brain tissue homogenate

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

Catechol substrate (e.g., norepinephrine or a synthetic substrate like 3,4-dihydroxybenzoic acid)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

MgCl₂

-

Stopping solution (e.g., perchloric acid)

-

HPLC system for product quantification

2. Assay Procedure:

-

Prepare brain homogenate and centrifuge to obtain the supernatant (for soluble COMT) or microsomal fraction (for membrane-bound COMT).

-

In a reaction tube, combine the assay buffer, MgCl₂, SAM, and the brain extract.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the catechol substrate.

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding the stopping solution.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant for the formation of the methylated product using HPLC.

3. Data Analysis:

-

Quantify the amount of product formed using a standard curve.

-

Calculate the COMT activity and express it as pmol or nmol of product formed per minute per mg of protein.

Protocol 4: Assay of Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Activity

Commercially available colorimetric assay kits are widely used for measuring ADH and ALDH activity. These assays typically rely on the reduction of NAD⁺ to NADH, which then reacts with a probe to produce a colored product.

General Procedure (using a commercial kit):

-

Prepare sample lysates from brain tissue in the provided assay buffer.

-

For ADH, the substrate is an alcohol (e.g., ethanol). For ALDH, the substrate is an aldehyde (e.g., acetaldehyde).

-

In a 96-well plate, combine the sample, substrate, and a developer mix containing NAD⁺ and a colorimetric probe.

-

Incubate at the recommended temperature (e.g., 37°C for ADH, room temperature for ALDH).

-

Monitor the increase in absorbance at 450 nm over time.

-

Calculate the enzyme activity based on the rate of absorbance change and a NADH standard curve.

Conclusion

The synthesis and degradation of MHPG are central to the regulation of norepinephrine signaling in the brain. A thorough understanding of these pathways and the enzymes that govern them is crucial for advancing our knowledge of various neurological and psychiatric conditions. The methodologies outlined in this guide provide a framework for the accurate quantification of MHPG and the characterization of the enzymatic activities that control its levels. Further research to fill the existing gaps in our knowledge of the kinetic properties of all involved enzymes within the brain will be instrumental in developing more targeted and effective therapeutic strategies for noradrenergic dysfunction.

References

- 1. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ijsra.net [ijsra.net]

- 5. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic studies with the low-Km aldehyde reductase from ox brain - PMC [pmc.ncbi.nlm.nih.gov]

The Relationship Between Plasma MHPG and Brain Noradrenergic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-methoxy-4-hydroxyphenylglycol (MHPG) is the primary metabolite of norepinephrine (NE) in the brain, and its concentration in plasma has long been investigated as a potential biomarker for central noradrenergic activity. This technical guide provides a comprehensive overview of the complex relationship between plasma MHPG and brain noradrenergic function. It delves into the origins of plasma MHPG, its utility and limitations as a biomarker in various neurological and psychiatric disorders, and the experimental protocols used to measure and interpret its levels. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroscience and clinical pharmacology.

Introduction: The Significance of Noradrenergic System and its Biomarkers

The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, plays a crucial role in regulating a wide array of physiological and cognitive processes, including arousal, attention, stress responses, and mood. Dysregulation of this system has been implicated in the pathophysiology of numerous disorders, such as depression, anxiety disorders, Alzheimer's disease, and schizophrenia. Consequently, the identification of reliable biomarkers to assess central noradrenergic activity is of paramount importance for both basic research and the development of novel therapeutics.

MHPG, as the major metabolite of brain NE, has been a focal point of biomarker research for decades. However, the interpretation of plasma MHPG levels is not straightforward, as a significant portion of circulating MHPG originates from the peripheral sympathetic nervous system. This guide will explore the nuances of this relationship, providing the necessary context for its application in research and drug development.

The Origin of Plasma MHPG: Central vs. Peripheral Contribution

A critical factor in interpreting plasma MHPG levels is understanding their source. While MHPG is the principal metabolite of noradrenaline in the brain, the majority of MHPG found in plasma is derived from the peripheral nervous system. Specifically, skeletal muscle is a major contributor to the plasma MHPG pool, with the brain providing only a minimal contribution[1]. This fundamental aspect underscores the challenge of using plasma MHPG as a direct and unambiguous measure of central noradrenergic turnover.

Despite this limitation, there is evidence of a significant positive correlation between cerebrospinal fluid (CSF) MHPG and plasma MHPG levels in patients with affective disorders, suggesting that under certain pathological conditions, plasma levels may still reflect central processes to some extent[2]. However, this correlation was not observed in patients with schizophrenia, highlighting the disease-specific nature of this relationship[2].

Plasma MHPG as a Biomarker in Neurological and Psychiatric Disorders

The utility of plasma MHPG as a biomarker has been explored across a range of CNS disorders, with varying and sometimes conflicting results. The following sections summarize the key findings in some of these conditions.

Affective Disorders

In bipolar disorder, plasma MHPG levels have been shown to correlate with mood states. Specifically, studies have reported a significant positive correlation between Young Mania Rating Scale (YMRS) scores and plasma MHPG levels, and a significant negative correlation with Montgomery-Åsberg Depression Rating Scale (MADRS) scores[1]. This suggests that higher plasma MHPG may be associated with manic symptoms, while lower levels are linked to depressive symptoms. In some studies, plasma MHPG was found to be significantly higher in manic patients compared to healthy controls[3].

Alzheimer's Disease

In Alzheimer's disease, elevated plasma MHPG levels have been associated with increased cognitive impairment[4]. One study reported a significant positive correlation (r = 0.58, p = 0.005) between basal MHPG levels and the severity of cognitive decline in patients with probable Alzheimer's disease[4]. This suggests that noradrenergic dysregulation may be linked to the progression of cognitive symptoms in this neurodegenerative disorder.

Schizophrenia

The role of the noradrenergic system in schizophrenia is complex. Interestingly, a longitudinal study in first-episode schizophrenia patients found a positive correlation between changes in plasma MHPG levels and changes in the microstructural integrity (fractional anisotropy) of the cerebellum[5]. This finding suggests a potential link between peripheral MHPG and structural brain changes in the early stages of the illness.

Quantitative Data on Plasma MHPG Levels

The following tables summarize quantitative data on plasma MHPG levels in various conditions and their correlation with clinical measures.

Table 1: Plasma MHPG Levels in Bipolar Disorder

| Patient Group | Mean Plasma MHPG (ng/mL) | Standard Deviation (ng/mL) | Clinical Correlation | Reference |

| Bipolar Disorder (Case 1) | 8.0 | 2.3 | Positive with YMRS (ρ=0.429, p<0.001), Negative with MADRS (ρ=-0.542, p<0.001) | [1] |

| Bipolar Disorder (Case 2) | 8.1 | 2.7 | Positive with YMRS (ρ=0.488, p<0.001), Negative with MADRS (ρ=-0.465, p<0.001) | [1] |

| Manic Patients | Significantly higher than controls | - | Positive correlation with manic symptoms | [3] |

Table 2: Plasma MHPG in Alzheimer's Disease and Schizophrenia

| Patient Group | Finding | Correlation/Significance | Reference |

| Alzheimer's Disease | Basal plasma MHPG levels | r = 0.58 with cognitive impairment (p = 0.005) | [4] |

| First-Episode Schizophrenia | Changes in plasma MHPG | Positive correlation with changes in cerebellar fractional anisotropy | [5] |

Experimental Protocols

Accurate and reliable measurement of plasma MHPG and assessment of central noradrenergic activity are crucial for meaningful research. This section details some of the key experimental methodologies.

Measurement of Plasma MHPG by HPLC with Electrochemical Detection (HPLC-ECD)

High-Performance Liquid Chromatography with Electrochemical Detection is a widely used and sensitive method for quantifying MHPG in biological fluids.

-

Sample Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood sample to separate the plasma.

-

Precipitate plasma proteins using an acid (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated proteins.

-

The resulting supernatant, containing MHPG, is then either directly injected into the HPLC system or further purified using solid-phase extraction.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or C8 column is typically used for separation.

-

Mobile Phase: The mobile phase is an aqueous buffer, often containing a combination of a buffer salt (e.g., sodium acetate, citric acid), an ion-pairing agent (e.g., sodium octylsulfate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol). The exact composition is optimized to achieve good separation of MHPG from other plasma components.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

-

Electrochemical Detection:

-

An electrochemical detector with a glassy carbon working electrode is used.

-

A specific potential is applied to the electrode to oxidize MHPG, generating an electrical current that is proportional to its concentration.

-

Assessing Central Noradrenergic Activity

Given the peripheral contribution to plasma MHPG, it is often necessary to employ more direct methods to assess brain noradrenergic activity.

-

Cerebrospinal Fluid (CSF) MHPG Measurement: As CSF is in direct contact with the brain's extracellular space, CSF MHPG levels are considered a more direct reflection of central NE turnover. The collection of CSF is, however, an invasive procedure.

-

Neuromelanin-Sensitive Magnetic Resonance Imaging (NM-MRI): This advanced neuroimaging technique allows for the in vivo visualization of the locus coeruleus, the primary site of noradrenaline synthesis in the brain. The signal intensity in NM-MRI is thought to be related to the concentration of neuromelanin, a byproduct of catecholamine metabolism, and can serve as an indirect marker of the integrity of noradrenergic neurons.

-

Pupillometry: Pupil diameter is influenced by the activity of the autonomic nervous system, including the noradrenergic system. Changes in pupil size, particularly in response to cognitive tasks, can provide a non-invasive, indirect measure of locus coeruleus activity.

Visualizing Key Pathways and Workflows

Norepinephrine Metabolic Pathway

The following diagram illustrates the metabolic pathway of norepinephrine to its major metabolites, including MHPG.

Experimental Workflow for Investigating Plasma MHPG

This diagram outlines a typical experimental workflow for a study investigating the relationship between plasma MHPG and a clinical condition.

Logical Relationship: Central NA Activity and Plasma MHPG

This diagram illustrates the conceptual relationship between central noradrenergic activity and the composition of the plasma MHPG pool.

Conclusion and Future Directions

Plasma MHPG remains a topic of significant interest in the quest for biomarkers of central noradrenergic activity. While its utility is tempered by the substantial contribution from the periphery, studies continue to demonstrate its potential value in specific clinical contexts, particularly when interpreted alongside other clinical and biological measures. For drug development professionals, understanding the nuances of plasma MHPG is crucial for designing informative clinical trials and for the potential stratification of patient populations.

Future research should focus on multi-modal approaches, integrating plasma MHPG measurements with advanced neuroimaging techniques like NM-MRI and functional assessments such as pupillometry. This will undoubtedly provide a more comprehensive and accurate picture of the role of the noradrenergic system in health and disease, ultimately paving the way for the development of more targeted and effective therapies.

References

- 1. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSF and plasma MHPG, and CSF MHPG index: pretreatment levels in diagnostic groups and response to somatic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma 3-methoxy-4-hydroxyphenylglycol in manic patients: relationships with clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma 3-methoxy-4-hydroxyphenylglycol (MHPG) and clinical symptoms in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma levels of 3-methoxy-4-hydroxyphenylglycol are associated with microstructural changes within the cerebellum in the early stage of first-episode schizophrenia: a longitudinal VBM study - PMC [pmc.ncbi.nlm.nih.gov]

MHPG in Neuronal Signaling: A Technical Guide for Researchers

An In-depth Exploration of 3-Methoxy-4-hydroxyphenylglycol as a Core Biomarker in Neurological and Psychiatric Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine (NE) in the central nervous system (CNS). As such, its concentration in cerebrospinal fluid (CSF), plasma, and urine serves as a critical index of central noradrenergic activity.[1] The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, is integral to a vast array of physiological and cognitive processes, including arousal, attention, stress response, and mood regulation. Consequently, dysregulation of this system is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the function of MHPG in neuronal signaling pathways, its role as a biomarker, and detailed methodologies for its analysis, intended to support researchers and professionals in the fields of neuroscience and drug development.

The Role of MHPG in Neuronal Signaling Pathways

MHPG is an end-product of norepinephrine metabolism, formed through the sequential action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2] The level of MHPG is therefore directly proportional to the turnover of norepinephrine in the brain. An increase in MHPG levels generally reflects an increase in the release and metabolism of norepinephrine, indicating heightened noradrenergic neurotransmission. Conversely, a decrease in MHPG levels suggests reduced noradrenergic activity.

The following diagram illustrates the biochemical pathway of norepinephrine synthesis and its subsequent metabolism to MHPG.

MHPG as a Biomarker in Disease

Alterations in MHPG levels have been consistently observed in a variety of neurological and psychiatric conditions, making it a valuable biomarker for disease diagnosis, prognosis, and monitoring treatment response.

Neurological Disorders

-

Alzheimer's Disease (AD): Studies have shown that plasma and CSF levels of norepinephrine and MHPG are significantly higher in patients with advanced AD compared to those with moderate AD or healthy controls.[3] This suggests a hyperactivity of the noradrenergic system in the later stages of the disease. The ratio of MHPG to norepinephrine is also reported to be higher in AD patients, indicating increased norepinephrine turnover.

-

Parkinson's Disease (PD): While some studies report normal CSF MHPG levels in PD, others have found decreased levels, particularly in patients with comorbid depression.[4] A meta-analysis of CSF biomarkers in PD did not find a consistent alteration in MHPG levels.[5]

-

Multiple System Atrophy (MSA): In contrast to PD, MSA is often characterized by a significant reduction in CSF MHPG, reflecting the more widespread neurodegeneration that includes noradrenergic neurons.

Psychiatric Disorders

-

Depression: The "catecholamine hypothesis" of depression posits that a deficiency in central noradrenergic neurotransmission is a key etiological factor. However, studies on MHPG levels in depressed patients have yielded inconsistent results. A meta-analysis did not find a significant difference in CSF MHPG levels between unipolar depressed patients and healthy controls.[6]

-

Bipolar Disorder: Plasma MHPG levels have been shown to correlate with mood state in bipolar disorder. Specifically, a significant positive correlation has been observed between Young Mania Rating Scale scores and plasma MHPG levels, while a significant negative correlation exists with Montgomery-Åsberg Depression Rating Scale scores.[7]

-

Schizophrenia: Some studies have reported elevated plasma MHPG levels in schizophrenic patients, particularly in those with paranoid schizophrenia and during periods of high psychosis.[8] However, a study on CSF and plasma MHPG did not find significant differences in pretreatment levels between schizophrenic patients and other diagnostic groups.[1]

Quantitative Data on MHPG Levels

The following tables summarize quantitative data on MHPG levels in CSF and plasma across different conditions. It is important to note that values can vary between studies due to differences in analytical methods and patient populations.

Table 1: Cerebrospinal Fluid (CSF) MHPG Concentrations

| Condition | MHPG Concentration (pmol/mL) | Comparison to Healthy Controls | Reference |

| Healthy Volunteers | 46.7 ± 14.2 | - | [9] |

| Major Depressive Disorder (untreated) | 46.7 ± 14.2 | No significant difference | [9] |

| Major Depressive Disorder (Fluoxetine-treated) | 42.6 ± 11.6 | Significant decrease | [9] |

| Advanced Alzheimer's Disease | Significantly higher | Increased | [3] |

| Parkinson's Disease with Depression | Lower | Decreased | [4] |

Table 2: Plasma MHPG Concentrations

| Condition | MHPG Concentration (ng/mL) | Comparison to Healthy Controls | Reference |

| Bipolar Disorder (Case 1, mean) | 8.0 ± 2.3 | - | [7] |

| Bipolar Disorder (Case 2, mean) | 8.1 ± 2.7 | - | [7] |

| Schizophrenia (high psychosis phase) | Elevated | Increased | [8] |

| Paranoid Schizophrenia | Significantly elevated | Increased | [8] |

MHPG in Drug Development and Treatment Monitoring

MHPG levels are a valuable tool in drug development for assessing the pharmacodynamic effects of compounds targeting the noradrenergic system.

-

Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) like fluoxetine have been shown to decrease CSF MHPG levels by approximately 48% after six weeks of treatment.[10]

-

Alpha-2 Adrenergic Agonists: Clonidine, an α2-adrenergic agonist, causes a dose-dependent reduction in plasma norepinephrine and, consequently, MHPG levels. Oral administration of clonidine (1.5 µg/kg and 5.0 µg/kg) has been shown to reduce plasma norepinephrine appearance rate by 32% and 52%, respectively.[11]

The following diagram illustrates the workflow for assessing the effect of a novel drug on MHPG levels.

Experimental Protocols

Accurate and reproducible measurement of MHPG is crucial for its utility as a biomarker. The following sections provide detailed methodologies for sample collection, preparation, and analysis.

Sample Collection and Handling

Cerebrospinal Fluid (CSF):

-

Collection: CSF is typically collected via lumbar puncture.[12] The first few milliliters should be discarded to avoid contamination with blood. Samples should be collected in pre-numbered sterile polypropylene tubes.

-

Handling: CSF specimens should be analyzed within one hour of collection. If immediate analysis is not possible, samples should be centrifuged to remove any cellular debris and the supernatant should be frozen at -80°C.[13] Avoid refrigeration for samples intended for bacterial culture.[12]

-

Volume: A minimum of 0.2 mL per test is generally required for chemical analysis.[12]

Plasma:

-

Collection: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA).

-

Processing: Plasma should be separated by centrifugation as soon as possible after collection.

-

Storage: Plasma samples for MHPG analysis should be stored at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for cleaning up and concentrating MHPG from biological matrices prior to HPLC analysis.

Protocol for MHPG Extraction from Plasma:

-

Protein Precipitation: To 1 mL of plasma, add an equal volume of a protein precipitating agent (e.g., ice-cold acetonitrile or perchloric acid). Vortex and centrifuge to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute the MHPG from the cartridge using an appropriate solvent (e.g., a mixture of methanol and a volatile acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase for injection.

MHPG Analysis by HPLC with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is the most widely used method for the quantification of MHPG due to its high sensitivity and selectivity.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase consists of a phosphate or citrate buffer at an acidic pH (e.g., pH 3.0-4.0), containing an ion-pairing agent such as octanesulfonic acid, and an organic modifier like methanol or acetonitrile.[14]

-

Electrochemical Detector: A coulometric or amperometric detector is used. The working electrode potential is set to a value that is sufficient to oxidize MHPG (e.g., +0.7 to +0.8 V).

-

Internal Standard: An internal standard, such as isoproterenol or a structurally similar compound, should be used to correct for variations in extraction efficiency and injection volume.

Table 3: Example HPLC-ECD Parameters for Plasma MHPG Analysis

| Parameter | Value | Reference |

| Column | C8 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [14] |

| Mobile Phase | Aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol | [14] |

| Detection | Coulometric electrochemical detection | [14] |

| Oxidation Potential | +0.45 V | [14] |

| Reduction Potential | -0.35 V | [14] |

| Linearity Range | 0.5–25 ng/mL | [14] |

| Limit of Detection (LOD) | 0.2 ng/mL | [14] |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | [14] |

Conclusion

MHPG is an invaluable biomarker for assessing central noradrenergic activity. Its measurement in CSF and plasma provides critical insights into the pathophysiology of a wide range of neurological and psychiatric disorders. Furthermore, MHPG serves as a key pharmacodynamic marker in the development of novel therapeutics targeting the noradrenergic system. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible quantification of MHPG, thereby facilitating further research into the complex role of norepinephrine in brain function and disease. As our understanding of the intricate signaling pathways in the brain continues to evolve, the role of MHPG as a window into noradrenergic function will undoubtedly remain of paramount importance.

References

- 1. CSF and plasma MHPG, and CSF MHPG index: pretreatment levels in diagnostic groups and response to somatic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 3. Norepinephrine and MHPG levels in CSF and plasma in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cerebrospinal Fluid Biomarkers in Parkinson’s Disease: A Critical Overview of the Literature and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cerebrospinal Fluid Biomarkers in Patients With Unipolar Depression Compared With Healthy Control Individuals: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma 3-methoxy-4-hydroxyphenylglycol changes associated with clinical state and schizophrenic subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerebrospinal fluid monoamine metabolites in fluoxetine-treated patients with major depression and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlated reductions in cerebrospinal fluid 5-HIAA and MHPG concentrations after treatment with selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-dependent suppression of norepinephrine appearance rate in plasma by clonidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. albertahealthservices.ca [albertahealthservices.ca]

- 13. CSF Specimen Collection for Analysis [healthcare.uiowa.edu]

- 14. researchgate.net [researchgate.net]

The Nexus of Noradrenergic Activity: A Technical Guide to 3-Methoxy-4-hydroxyphenylglycol (MHPG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-hydroxyphenylglycol (MHPG or MOPEG) stands as a pivotal metabolite in the intricate cascade of norepinephrine degradation. Its concentration in biological fluids, including plasma, urine, and cerebrospinal fluid (CSF), serves as a crucial indicator of central and peripheral nervous system noradrenergic activity. The discovery and elucidation of MHPG's role in neurobiology are intrinsically linked to the foundational research on catecholamine metabolism pioneered by Julius Axelrod and his colleagues. This technical guide provides an in-depth exploration of the discovery, history, and metabolic pathways of MHPG, supplemented with quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Discovery and Historical Context

The identification of 3-Methoxy-4-hydroxyphenylglycol emerged from the groundbreaking research in the mid-20th century that unraveled the metabolic fate of catecholamines. While a single "discovery" paper is not readily identifiable, the collective work of Julius Axelrod, Irwin Kopin, and their collaborators in the late 1950s and early 1960s was instrumental. Their research systematically characterized the enzymatic processes governing the inactivation of norepinephrine, leading to the identification of its various metabolites.

In 1960, Kopin and Axelrod described 3,4-dihydroxyphenylglycol (DHPG) as a metabolite of epinephrine.[1] Subsequent research established that DHPG is a major neuronal metabolite of norepinephrine, which is then O-methylated by catechol-O-methyltransferase (COMT) in extraneuronal tissues to form MHPG.[1] This body of work established MHPG as the principal metabolite of norepinephrine in the brain.[2] The understanding that MHPG levels in bodily fluids could reflect central noradrenergic turnover opened new avenues for research in psychiatry and neurology, particularly in the study of affective disorders.

The Metabolic Pathway of MHPG Formation

The biosynthesis of MHPG from norepinephrine is a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

-

Deamination by Monoamine Oxidase (MAO): Norepinephrine that is not stored in synaptic vesicles is deaminated by MAO, an enzyme located on the outer membrane of mitochondria within the neuron, to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).

-

Reduction to DHPG: DOPEGAL is subsequently reduced by aldehyde reductase to 3,4-dihydroxyphenylglycol (DHPG).

-

O-methylation by Catechol-O-methyltransferase (COMT): DHPG can then diffuse out of the neuron and be O-methylated by COMT in extraneuronal cells to form MHPG.

Alternatively, norepinephrine can first be O-methylated by COMT to normetanephrine, which is then deaminated by MAO to form MHPG aldehyde (MOPEGAL), and subsequently reduced to MHPG.

Quantitative Analysis of MHPG

The quantification of MHPG in biological samples is a cornerstone of research into noradrenergic function. Levels can vary based on physiological and pathological states.

Table 1: MHPG Levels in Human Plasma

| Population/Condition | Mean MHPG Level (ng/mL) | Standard Deviation (ng/mL) | Reference |

| Healthy Controls | 3.5 - 4.5 | - | General Literature |

| Bipolar Disorder I (Case 1) | 8.0 | 2.3 | Kurita et al., 2015 |

| Bipolar Disorder I (Case 2) | 8.1 | 2.7 | Kurita et al., 2015 |

| Advanced Alzheimer's Disease | Significantly higher than controls | - | Raskind et al., 1984 |

| Moderate Alzheimer's Disease | No significant difference from controls | - | Raskind et al., 1984 |

Table 2: MHPG Levels in Human Cerebrospinal Fluid (CSF)

| Population/Condition | Mean MHPG Level (ng/mL) | Standard Deviation (ng/mL) | Reference |

| Healthy Controls | 10.0 - 15.0 | - | General Literature |

| Advanced Alzheimer's Disease | Significantly higher than controls | - | Raskind et al., 1984 |

| Moderate Alzheimer's Disease | No significant difference from controls | - | Raskind et al., 1984 |

Table 3: MHPG Levels in Human Urine

| Population/Condition | Mean MHPG Level (µ g/24h ) | Standard Deviation (µ g/24h ) | Reference |

| Healthy Controls | 1200 - 2500 | - | General Literature |

| Depressed Patients (Bipolar) | Lower than unipolar | - | Goodwin & Potter, 1979 |

| Depressed Patients (Unipolar) | Higher than bipolar | - | Goodwin & Potter, 1979 |

Experimental Protocols

The accurate measurement of MHPG is critical for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical methods.

Protocol for MHPG Analysis in Plasma by HPLC with Fluorescence Detection

This protocol is adapted from the method described by Mercolini et al. (2009).

1. Sample Preparation (Solid-Phase Extraction):

- Condition a mixed-mode reversed-phase - strong anion exchange solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of ultrapure water.

- To 1 mL of plasma, add an internal standard (e.g., iso-vanillyl alcohol).

- Vortex and centrifuge to precipitate proteins.

- Load the supernatant onto the conditioned SPE cartridge.

- Wash the cartridge with 1 mL of 5% methanol in water.

- Elute MHPG with 1 mL of 2% formic acid in methanol.

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

- Column: Reversed-phase C18 column (e.g., Atlantis C18, 150 mm x 4.6 mm, 5 µm).

- Mobile Phase: 2% methanol and 98% aqueous citrate buffer (pH 3.0).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: Fluorescence detector with excitation at 285 nm and emission at 325 nm.

3. Quantification:

- Generate a calibration curve using known concentrations of MHPG standard.

- Calculate the concentration of MHPG in the plasma sample by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.

Plasma [label="Plasma Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"];

IS [label="Add Internal Standard"];

Centrifuge [label="Protein Precipitation\n& Centrifugation"];

SPE [label="Solid-Phase Extraction (SPE)"];

Elute [label="Elution"];

Evaporate [label="Evaporation"];

Reconstitute [label="Reconstitution"];

HPLC [label="HPLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

Quantify [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

Plasma -> IS;

IS -> Centrifuge;

Centrifuge -> SPE;

SPE -> Elute;

Elute -> Evaporate;

Evaporate -> Reconstitute;

Reconstitute -> HPLC;

HPLC -> Quantify;

}

Conclusion

3-Methoxy-4-hydroxyphenylglycol remains a vital tool in the arsenal of neuroscientists and clinical researchers. Its discovery and the elucidation of its metabolic pathway have provided invaluable insights into the workings of the noradrenergic system. The continued refinement of analytical techniques for its quantification ensures its relevance in ongoing and future studies of neuropsychiatric and neurodegenerative disorders. This guide provides a foundational understanding of MHPG for professionals dedicated to advancing the fields of neuroscience and drug development.

References

MHPG in Depression: A Technical Guide to its Pathophysiological Involvement

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: The catecholamine hypothesis has long been a cornerstone in the neurobiological understanding of depression, positing that a deficiency in central norepinephrine (NE) neurotransmission contributes to depressive symptoms.[1][2] 3-methoxy-4-hydroxyphenylglycol (MHPG), the primary metabolite of norepinephrine in the brain, has emerged as a key biomarker in investigating this hypothesis.[3][4] This technical guide provides a comprehensive overview of MHPG's involvement in the pathophysiology of depression, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

I. Quantitative Data Summary

The following tables summarize findings from various studies on MHPG levels in different populations and under different treatment conditions. These data highlight the complex and sometimes conflicting findings in the field, underscoring the heterogeneity of depressive disorders.

Table 1: MHPG Levels in Depressed Patients vs. Healthy Controls

| Study Population | MHPG Measurement Source | Finding | Reference |

| Major Depressive Disorder | Urine | No overall difference between depressed patients and controls. | [5] |

| Melancholic Depression | Plasma | Significantly higher MHPG levels in patients with melancholia. | [6] |

| Depressive Spectrum Disease | Urine | Lower MHPG levels in patients with depressive spectrum disease. | [7] |

| Bipolar Depression | Urine | Significantly lower MHPG levels in bipolar depressed patients compared to unipolar depressed patients and controls. | [5][8][9] |

Table 2: MHPG Levels and Antidepressant Treatment Response

| Antidepressant Class | Pre-treatment MHPG Level | Association with Treatment Response | Reference |

| Noradrenergic/Dual-acting | Lower | Better response to drugs affecting noradrenergic or both noradrenergic and serotonergic systems. | [10] |

| Serotonergic/GABAergic | Higher | Better response to drugs predominantly affecting serotonergic or GABAergic systems. | [10] |

| Imipramine (TCA) | Lower | Responders had significantly lower pre-treatment urinary MHPG. | [11] |

| Alprazolam | Higher | Responders had significantly higher pre-treatment urinary MHPG. | [11] |

| Paroxetine (SSRI) | Higher | Patients with higher plasma MHPG responded better. | [12] |

| Milnacipran (SNRI) | Lower | Patients with lower plasma MHPG responded better. | [12] |

Table 3: Effect of Antidepressants on MHPG Levels

| Antidepressant | Effect on Plasma MHPG Levels | Reference |

| Paroxetine (SSRI) | Decrease | |

| Milnacipran (SNRI) | Increase | |

| Amitriptyline (TCA) | No significant correlation between baseline MHPG and response. | [13] |

II. Experimental Protocols

Accurate measurement of MHPG is crucial for research in this area. High-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection is the most common analytical method.

A. Measurement of MHPG in Human Plasma by HPLC with Electrochemical Detection

This protocol is a generalized representation based on common methodologies.

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing EDTA or heparin.

-

Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

For analysis, thaw plasma samples and deproteinize by adding perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified.

-

-

Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

-

Condition a C18 solid-phase extraction cartridge with methanol followed by water.

-

Load the supernatant from the deproteinization step onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute MHPG with an appropriate solvent, such as methanol or ethyl acetate.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC-ECD Analysis:

-

HPLC System: A standard HPLC system with a pump, autosampler, and a C18 reversed-phase column.

-

Mobile Phase: A buffered aqueous solution (e.g., citrate-phosphate buffer) with an organic modifier like methanol. The exact composition may need optimization.

-